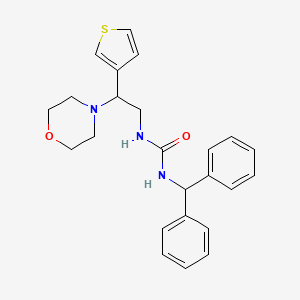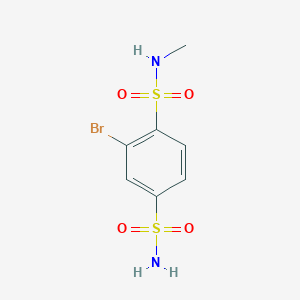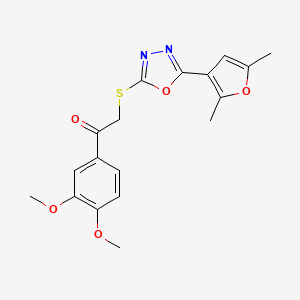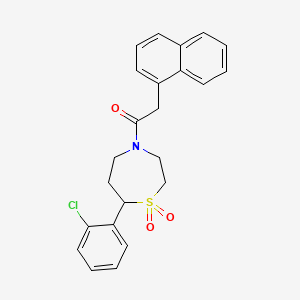
1-Benzhydryl-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-Benzhydryl-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea” is a complex organic molecule that contains a urea group, a morpholino group, and a thiophene ring. These types of compounds are often studied in the field of medicinal chemistry for their potential therapeutic properties .
Synthesis Analysis
While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized via multi-component reactions (MCRs). These are convergent one-pot processes in which at least three substrates are sequentially combined to synthesize products incorporating most of the atoms coming from the reagents .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic techniques such as Infrared (IR), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of techniques, including spectroscopic analysis . Thiophene, a component of this compound, is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Scientific Research Applications
Synthesis and Chemical Reactivity
The creation and manipulation of compounds related to 1-Benzhydryl-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea play a crucial role in developing new chemical entities with potential applications in materials science and as intermediates for further synthetic transformations. For instance, compounds with similar structural motifs have been synthesized through reactions involving ethyl benzoylpyruvate and phenyl isothiocyanate, leading to derivatives that may serve as functionalized heterocycles for further chemical elaboration (Kabirifard, Ghahremani, & Afsharpoor, 2015). Such processes underscore the versatility of these compounds in synthesizing novel heterocyclic structures with diverse potential applications.
Potential Antimicrobial Applications
Derivatives of urea and thiourea, incorporating morpholino and thiophenyl groups, have been explored for their antimicrobial properties. Research into aliphatic thiourea derivatives containing the s-triazine moiety, for instance, has revealed potential as antimicrobial agents, suggesting that structurally related compounds might also exhibit similar biological activities (Desai, Mahajan, & Chikhalia, 2007). These findings open avenues for the use of such compounds in the development of new antimicrobial agents.
Enzyme Inhibition for Therapeutic Research
The structural framework of compounds like this compound lends itself to the exploration of enzyme inhibition properties, with potential therapeutic applications. Stereoselective synthesis of related active metabolites of potent kinase inhibitors showcases the relevance of such compounds in pharmaceutical research, offering insights into the development of targeted therapies (Chen et al., 2010).
Materials Science and Fluorescent Properties
Certain benzhydryl-phenylurea derivatives, accessible through microwave-enhanced synthesis, demonstrate the chemical adaptability of these compounds in creating materials with potential applications in materials science, including as fluorescent brighteners or in the development of novel polymers (Muccioli et al., 2003). This aspect highlights the multifaceted applications of such chemicals beyond mere biological activity, extending into materials science and engineering.
Mechanism of Action
Future Directions
The future directions for research on this compound would likely involve further exploration of its potential therapeutic properties, as well as optimization of its synthesis process. This could involve the design and discovery of new drug molecules which possibly offers some of the greatest hopes for success in present and future epoch .
properties
IUPAC Name |
1-benzhydryl-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c28-24(25-17-22(21-11-16-30-18-21)27-12-14-29-15-13-27)26-23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-11,16,18,22-23H,12-15,17H2,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJJBXOVMRJYGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![11-(Isobutylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2803325.png)

![3-(4-Fluorobenzyl)-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2803329.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2803330.png)
![6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2803331.png)
![Methyl 3-amino-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2803333.png)
![7-Chloro-1-(3-chlorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2803337.png)